![molecular formula C16H9F2NO2 B4620587 (4Z)-4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4620587.png)
(4Z)-4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
(4Z)-4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-(2-fluorophenyl)-2-oxazoline under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions could target the oxazole ring or the fluorinated aromatic rings, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound could be investigated for its potential pharmacological properties. The presence of fluorine atoms often enhances the biological activity of compounds, making them more effective as drugs.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms could enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(4-chlorobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(4-bromobenzylidene)-2-(2-bromophenyl)-1,3-oxazol-5(4H)-one
Uniqueness
Compared to similar compounds with different halogen atoms, (4Z)-4-(4-fluorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one may exhibit unique properties due to the presence of fluorine. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its chloro- or bromo-substituted counterparts.
Properties
IUPAC Name |
(4Z)-2-(2-fluorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F2NO2/c17-11-7-5-10(6-8-11)9-14-16(20)21-15(19-14)12-3-1-2-4-13(12)18/h1-9H/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKEXBIWBJIPQ-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)F)C(=O)O2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)F)/C(=O)O2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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